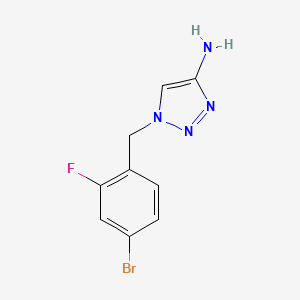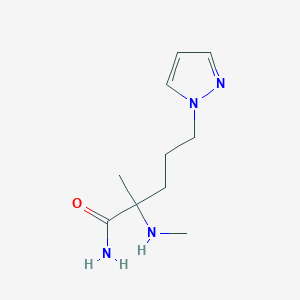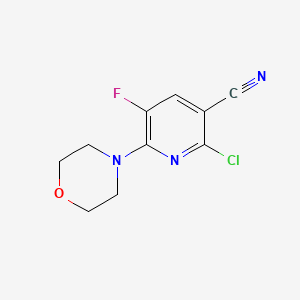
2-Chloro-5-fluoro-6-morpholinonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with chloro, fluoro, morpholinyl, and carbonitrile groups
准备方法
The synthesis of 2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-chloro-5-fluoropyridine.
Substitution Reaction: The chloro group is substituted with a morpholin-4-yl group using a nucleophilic substitution reaction.
Nitrile Formation:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially modifying the morpholinyl group or the pyridine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: The compound may be used in biological assays to study its effects on various biological pathways and processes.
作用机制
The mechanism of action of 2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
相似化合物的比较
Similar compounds to 2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile include other substituted pyridines and morpholine derivatives. For example:
2-chloro-5-fluoropyridine: Lacks the morpholinyl and carbonitrile groups, making it less complex.
6-(morpholin-4-yl)pyridine-3-carbonitrile: Lacks the chloro and fluoro substituents, which may affect its reactivity and applications.
The uniqueness of 2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile lies in its specific combination of substituents, which can confer distinct chemical and biological properties.
属性
分子式 |
C10H9ClFN3O |
|---|---|
分子量 |
241.65 g/mol |
IUPAC 名称 |
2-chloro-5-fluoro-6-morpholin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H9ClFN3O/c11-9-7(6-13)5-8(12)10(14-9)15-1-3-16-4-2-15/h5H,1-4H2 |
InChI 键 |
IZHYDDAJCJERBE-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=C(C=C(C(=N2)Cl)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


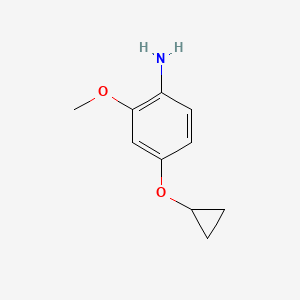
![tert-butyl 7-(1H-1,2,3,4-tetrazol-1-yl)-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B13635124.png)
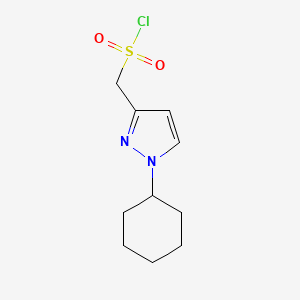
![3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13635141.png)
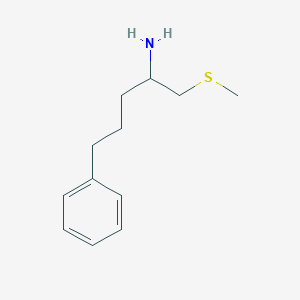
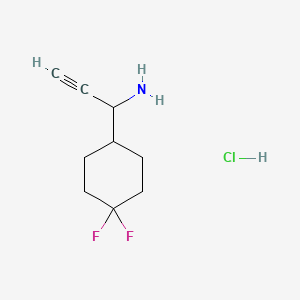
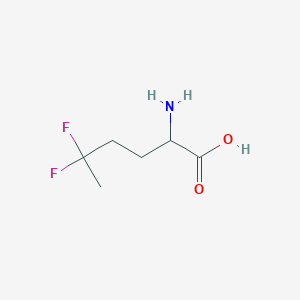
![5-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13635165.png)
